2,4-dihydroxy-N'-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide
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Overview
Description
2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2,4-dihydroxyquinoline with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) . These interactions contribute to its anti-inflammatory and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyquinoline: Shares the quinoline core but lacks the pyridine ring and carbohydrazide moiety.
Pyridine-4-carbaldehyde: Contains the pyridine ring but lacks the quinoline core and hydroxyl groups.
Hydrazine Hydrate: Used in the synthesis but lacks the complex structure of the final compound.
Uniqueness
2,4-Dihydroxy-N’-[(E)-pyridin-4-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide is unique due to its combination of a quinoline core, pyridine ring, and multiple functional groups. This unique structure imparts a range of biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c21-14-11-3-1-2-4-12(11)19-15(22)13(14)16(23)20-18-9-10-5-7-17-8-6-10/h5-9H,1-4H2,(H,20,23)(H2,19,21,22)/b18-9+ |
InChI Key |
FOZHDLDJQONBGC-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=NC=C3)O |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=NC=C3)O |
Origin of Product |
United States |
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